

Technical Monograph: 2-Bromo-3-phenylpropanoyl Chloride

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Compound of Interest

Compound Name:	2-Bromo-3-phenylpropanoyl chloride
CAS No.:	42762-86-7
Cat. No.:	B1266930

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Status: Reactive Intermediate / Chiral Building Block Primary Application: Peptidomimetics, -Lactam Synthesis, and Friedel-Crafts Acylations

Executive Summary & Chemical Identity

2-Bromo-3-phenylpropanoyl chloride (also known as

-bromo-hydrocinnamoyl chloride) is a highly reactive electrophilic intermediate derived from phenylalanine. Unlike its shelf-stable precursor, 2-bromo-3-phenylpropanoic acid, the chloride derivative is typically generated in situ or freshly prepared due to its susceptibility to hydrolysis and racemization.

It serves as a critical "warhead" in medicinal chemistry, enabling the introduction of the chiral benzyl-bromo-acyl motif. This motif is essential for synthesizing

-lactams via Staudinger cycloaddition and for accessing conformationally constrained amino acid analogues.

Property	Data
IUPAC Name	2-Bromo-3-phenylpropanoyl chloride
Common Name	-Bromo-hydrocinnamoyl chloride
CAS Number	13590-47-1 (Generic/Racemic) / 16503-53-0 (Precursor Acid)
Molecular Formula	
Molecular Weight	247.52 g/mol
SMILES	<chem>ClC(=O)C(Br)Cc1ccccc1</chem>
Structure	Chiral center at -carbon (C2)

Physical Properties Profile

The physical data below distinguishes between the stable acid precursor and the reactive chloride intermediate. Researchers must recognize that the chloride is a pale yellow oil that degrades upon exposure to atmospheric moisture.

Property	Value / Observation	Condition / Note
Physical State	Pale Yellow Oil	Freshly prepared (neat)
Boiling Point	Decomposes / High	typically used without distillation
Density	~1.5 g/mL (Estimated)	Denser than water
Solubility	DCM, THF, Toluene,	Reacts violently with water/alcohols
IR Signature		Distinct shift from acid ()
Stability	Low (Moisture Sensitive)	Store under /Ar at -20°C if isolated

Handling & Storage Directives

- Atmosphere: Strictly inert (Argon/Nitrogen).
- Container: Schlenk flask or sealed ampoule; avoid ground glass joints without Teflon sleeves (freezing risk).
- Shelf-Life: Recommended usage within 24 hours of generation. Long-term storage leads to HCl release and darkening (decomposition).

Synthesis & Validation Protocol

Objective: Generate high-purity **2-bromo-3-phenylpropanoyl chloride** from L-phenylalanine via a retention-of-configuration diazotization followed by chlorination.

Phase 1: Diazotization-Bromination (The "Double Inversion")

This step converts the amino group to a bromide. Note that under specific conditions (NaNO₂/HBr), the reaction proceeds with overall retention of configuration due to the

neighboring group participation of the carboxylate, involving a transient

-lactone intermediate.

Reagents: L-Phenylalanine,

, 48% HBr (aq).

- Dissolution: Dissolve L-Phenylalanine (1.0 eq) in 48% HBr (excess, ~5-8 eq) at 0°C.

- Addition: Add aqueous

(1.2 eq) dropwise over 1 hour. Critical: Maintain temp < 5°C to prevent elimination to cinnamic acid derivatives.

- Extraction: Extract with

or DCM.

- Purification: Recrystallize the resulting 2-bromo-3-phenylpropanoic acid from hexane/ether.

Phase 2: Chlorination (Acid Acyl Chloride)

Reagents: 2-Bromo-3-phenylpropanoic acid, Thionyl Chloride (

), catalytic DMF.

- Setup: Place dried acid (1.0 eq) in a flame-dried round-bottom flask under Argon.

- Reaction: Add

(2.0 eq) and 1 drop of DMF (catalyst).

- Thermal Cycle: Heat to reflux (approx. 70-80°C) for 2 hours.

- Visual Cue: Cessation of gas evolution (HCl/

).

- Work-up: Concentrate under reduced pressure (rotary evaporator with base trap) to remove excess

- Result: The residue is the pale yellow oil (Acid Chloride).

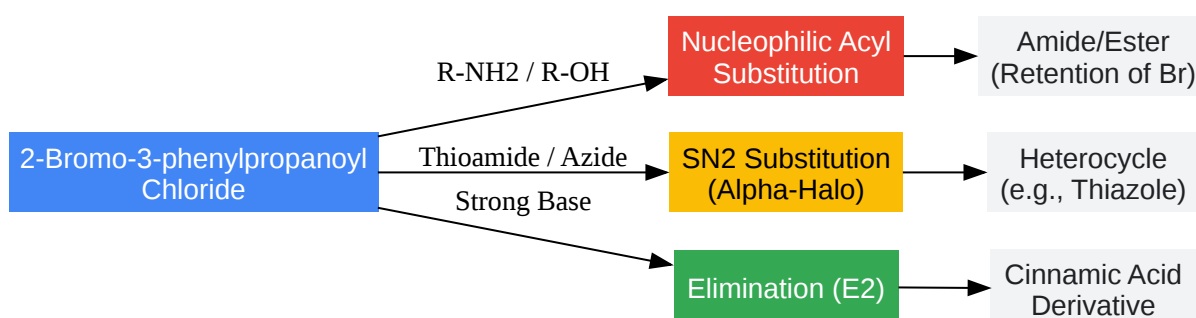
Self-Validating Quality Control (QC)

Do not rely on standard TLC for the chloride, as it hydrolyzes on silica.

- Method A (Methanol Quench): Take a 5 mL aliquot, quench in 0.5 mL dry MeOH. Run TLC/GC-MS.
 - Pass Criteria: Single spot corresponding to the Methyl Ester (Methyl 2-bromo-3-phenylpropanoate).
- Method B (IR Spectroscopy):
 - Pass Criteria: Disappearance of broad -OH stretch (3000-2500 cm^{-1}) and shift of Carbonyl from 1710 cm^{-1} (Acid) to ~ 1800 cm^{-1} (Acid Chloride).

Reactivity & Mechanistic Pathways

The compound possesses two electrophilic sites: the Acyl Carbon (hard electrophile) and the α -Carbon (soft electrophile).



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Figure 1: Divergent reactivity pathways. The acyl chloride moiety is kinetically faster to react than the alkyl bromide, allowing for selective functionalization.

Key Reaction Classes:

- Friedel-Crafts Acylation: Reacts with arenes (

 catalyst) to form indanones via intramolecular cyclization.
- Staudinger Synthesis: Reacts with imines (Schiff bases) in the presence of a base (

) to form

 -lactams (azetidin-2-ones). The stereochemistry (cis/trans) is controlled by the order of addition and temperature.
- Nucleophilic Substitution: The bromine atom can be displaced by azides (

) to regenerate the amino functionality with inversion, or by thiols.

References & Authoritative Sources

- Synthesis of Precursor Acid:
 - Organic Syntheses, Coll. Vol. 3, p. 731 (1955). "

 -Bromo-

 -phenylpropionic acid".
- Thionyl Chloride Activation Protocol:
 - Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides).
- Application in Thioamide Synthesis:
 - Royal Society of Chemistry, "Synthesis of

-thioamide precursors".

- (Derived from search result 1.12).
- Safety Data (General Acid Chlorides):
 - Fisher Scientific SDS for Phenylpropionyl chloride derivatives.
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